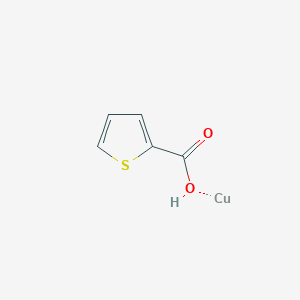
Copper(I) thiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper(I) thiophene-2-carboxylate is a coordination complex derived from copper and thiophene-2-carboxylic acid. This compound is known for its role as a reagent in organic synthesis, particularly in promoting the Ullmann reaction between aryl halides . It has a chemical formula of C5H3CuO2S and a molar mass of 190.68 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
Copper(I) thiophene-2-carboxylate can be synthesized by reacting thiophene-2-carboxylic acid with copper(I) oxide (Cu2O) in the presence of toluene. The mixture is heated under reflux conditions, and water is removed azeotropically . The reaction can be represented as follows:
C5H4O2S+Cu2O→2C5H3CuO2S+H2O
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the laboratory synthesis method described above can be scaled up for industrial purposes. The key is to maintain controlled reaction conditions to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
Copper(I) thiophene-2-carboxylate undergoes various types of reactions, including:
Oxidation: It can be oxidized to Copper(II) compounds under certain conditions.
Substitution: It is commonly used in substitution reactions, particularly in the Ullmann reaction where it facilitates the coupling of aryl halides.
Common Reagents and Conditions
Reagents: Aryl halides, copper(I) oxide, thiophene-2-carboxylic acid.
Conditions: Reflux in toluene, azeotropic removal of water.
Major Products
科学的研究の応用
Copper(I) thiophene-2-carboxylate has several applications in scientific research:
Organic Synthesis: It is used as a reagent in various cross-coupling reactions, including the Ullmann reaction.
Functionalized BODIPY Dye Analogs: It is involved in the synthesis of functionalized BODIPY dye analogs.
Xenobiotic Response Studies: It is used in studies of xenobiotic response to herbicide safener derivatives.
Preparation of Borondipyrromethene Systems: It is used in the preparation of parent borondipyrromethene systems.
作用機序
Copper(I) thiophene-2-carboxylate acts as a catalyst in various organic reactions. In the Ullmann reaction, it facilitates the coupling of aryl halides by forming a transient complex with the halide, which then undergoes reductive elimination to form the biaryl product . The molecular targets and pathways involved include the activation of aryl halides and the stabilization of intermediate species during the reaction.
類似化合物との比較
Similar Compounds
Copper(I) Bromide: Another copper(I) compound used in organic synthesis.
Copper(I) Iodide: Similar in function but with different reactivity and solubility properties.
Copper(I) Acetate: Used in similar coupling reactions but with different ligand environments.
Uniqueness
Copper(I) thiophene-2-carboxylate is unique due to its specific ligand environment provided by the thiophene-2-carboxylate group, which offers distinct reactivity and selectivity in organic reactions compared to other copper(I) compounds .
特性
分子式 |
C5H4CuO2S |
|---|---|
分子量 |
191.70 g/mol |
IUPAC名 |
copper;thiophene-2-carboxylic acid |
InChI |
InChI=1S/C5H4O2S.Cu/c6-5(7)4-2-1-3-8-4;/h1-3H,(H,6,7); |
InChIキー |
NIPZPLSTRCTEND-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=C1)C(=O)O.[Cu] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-Amino-1,3-thiazol-4-yl)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]iminoacetic acid](/img/structure/B8800986.png)
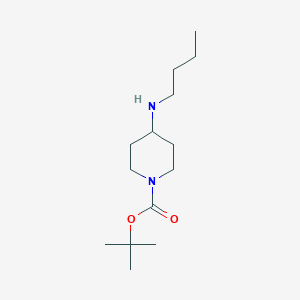
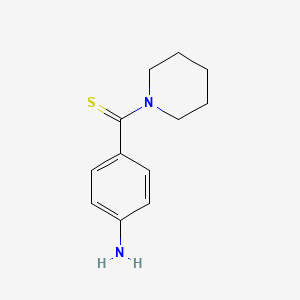
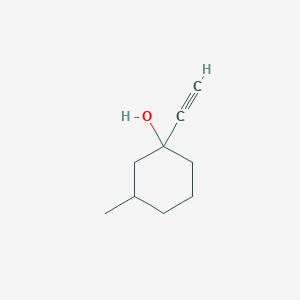
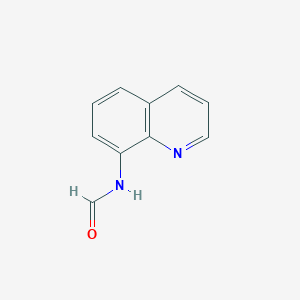
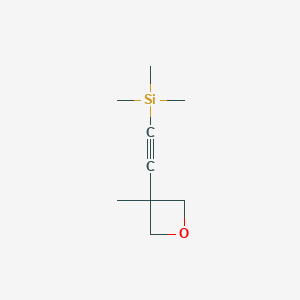
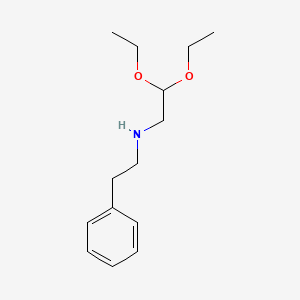
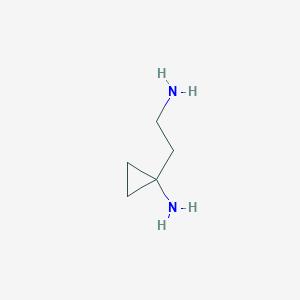
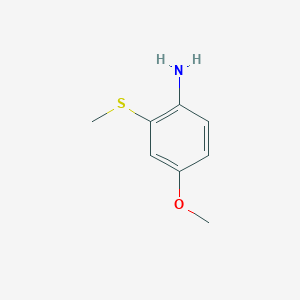
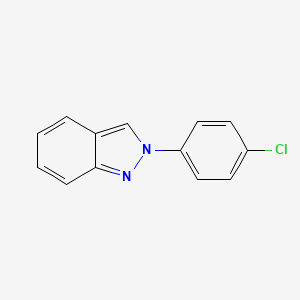
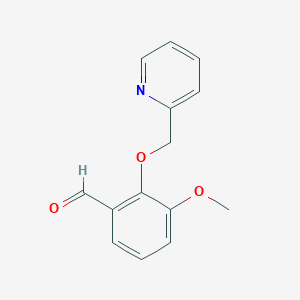
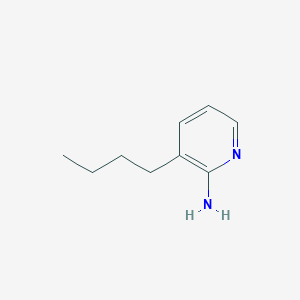
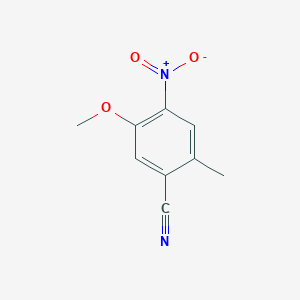
![2-Hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylic acid](/img/structure/B8801071.png)
